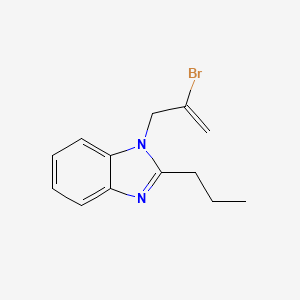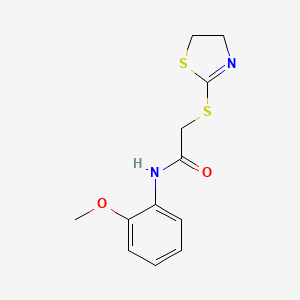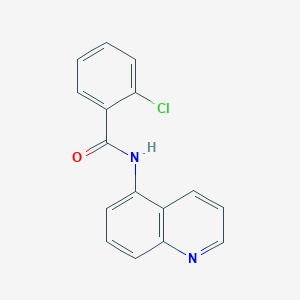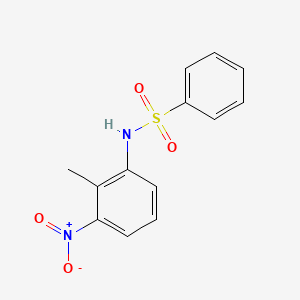
1-(2-bromo-2-propen-1-yl)-2-propyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-bromo-2-propen-1-yl)-2-propyl-1H-benzimidazole, also known as BRPPI, is a novel compound that has gained increasing attention in recent years due to its potential applications in scientific research. This compound is a benzimidazole derivative that has been synthesized using a specific method that involves the reaction between 2-propyl-1H-benzimidazole and 2-bromo-2-propen-1-ol.
Mecanismo De Acción
The mechanism of action of 1-(2-bromo-2-propen-1-yl)-2-propyl-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
1-(2-bromo-2-propen-1-yl)-2-propyl-1H-benzimidazole has been found to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of cell cycle arrest and apoptosis, and the modulation of certain signaling pathways and enzymes. In addition, this compound has also been found to possess antioxidant activity, which may contribute to its potential health benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-bromo-2-propen-1-yl)-2-propyl-1H-benzimidazole in lab experiments is its potential anticancer activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. In addition, this compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using 1-(2-bromo-2-propen-1-yl)-2-propyl-1H-benzimidazole in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of 1-(2-bromo-2-propen-1-yl)-2-propyl-1H-benzimidazole. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its potential applications in other areas of medicinal chemistry, such as the development of new antibiotics. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-bromo-2-propen-1-yl)-2-propyl-1H-benzimidazole and its potential health benefits.
Métodos De Síntesis
The synthesis of 1-(2-bromo-2-propen-1-yl)-2-propyl-1H-benzimidazole involves the reaction between 2-propyl-1H-benzimidazole and 2-bromo-2-propen-1-ol. This reaction is catalyzed by a base, such as potassium carbonate or sodium hydroxide, and is carried out in an organic solvent, such as dimethyl sulfoxide or tetrahydrofuran. The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-(2-bromo-2-propen-1-yl)-2-propyl-1H-benzimidazole has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit anticancer activity against various types of cancer cells, including breast cancer, liver cancer, and lung cancer. In addition, 1-(2-bromo-2-propen-1-yl)-2-propyl-1H-benzimidazole has also been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
1-(2-bromoprop-2-enyl)-2-propylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2/c1-3-6-13-15-11-7-4-5-8-12(11)16(13)9-10(2)14/h4-5,7-8H,2-3,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYAJOZTTRWQGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC(=C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(difluoromethyl)-3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5747293.png)

![1-[(3,4-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5747304.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5747314.png)




![4-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarbothioamide](/img/structure/B5747351.png)
![4-tert-butyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5747353.png)
![4,5-dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5747360.png)
![4-[(2-iodophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5747374.png)

![7-methyl-11H-indeno[1,2-b]quinolin-11-one](/img/structure/B5747396.png)